molecular formula C16H12O4 B5726480 4-[(E)-3-(4-HYDROXYPHENYL)-3-OXO-1-PROPENYL]BENZOIC ACID

4-[(E)-3-(4-HYDROXYPHENYL)-3-OXO-1-PROPENYL]BENZOIC ACID

Cat. No.: B5726480
M. Wt: 268.26 g/mol
InChI Key: DGDPABAKVCEIJE-XCVCLJGOSA-N
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Description

4-[(E)-3-(4-Hydroxyphenyl)-3-oxo-1-propenyl]benzoic acid is a conjugated enone derivative featuring a benzoic acid core linked to a 4-hydroxyphenyl group via a propenyl ketone bridge. Its molecular structure combines aromatic rings with a conjugated α,β-unsaturated ketone system, enabling unique electronic and steric properties.

Properties

IUPAC Name

4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-14-8-6-12(7-9-14)15(18)10-3-11-1-4-13(5-2-11)16(19)20/h1-10,17H,(H,19,20)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDPABAKVCEIJE-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-(4-HYDROXYPHENYL)-3-OXO-1-PROPENYL]BENZOIC ACID typically involves the condensation of 4-hydroxybenzaldehyde with 4-hydroxybenzoic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the propenyl linkage through an aldol condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-(4-HYDROXYPHENYL)-3-OXO-1-PROPENYL]BENZOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenylbenzoic acids.

Scientific Research Applications

4-[(E)-3-(4-HYDROXYPHENYL)-3-OXO-1-PROPENYL]BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-3-(4-HYDROXYPHENYL)-3-OXO-1-PROPENYL]BENZOIC ACID involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It can modulate pathways related to antioxidant defense and inflammatory response, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties
4-[(E)-3-(4-Hydroxyphenyl)-3-oxo-propenyl]benzoic acid 4-Hydroxyphenyl, benzoic acid, conjugated enone ~284.26* High polarity, hydrogen bonding capacity
4-[(1E)-3-(4-Methoxyphenyl)-3-oxo-propenyl]benzoic acid () 4-Methoxyphenyl, benzoic acid, conjugated enone ~298.29 Enhanced lipophilicity, electron-donating methoxy group
4-[(E)-3-(2-Hydroxy-4-methoxyphenyl)-3-oxo-propenyl]benzoic acid () 2-Hydroxy-4-methoxyphenyl, benzoic acid, conjugated enone 298.29 Steric hindrance from ortho-hydroxy, intramolecular H-bonding
(E)-3-(4-Hydroxyphenyl)propanoic acid () 4-Hydroxyphenyl, propanoic acid (no enone) ~180.17 Lower molecular weight, reduced conjugation
4-Hydroxybenzoic acid () Single benzoic acid with para-hydroxyl 138.12 Simpler structure, higher solubility in water
4-[(E)-3-(3,4-Dimethoxyphenyl)-3-oxo-propenyl]benzoic acid () 3,4-Dimethoxyphenyl, benzoic acid, conjugated enone ~328.31 Increased lipophilicity, altered electronic effects

*Estimated based on molecular formula C₁₆H₁₂O₄.

Solubility and Physicochemical Properties

  • Solubility: The para-hydroxyl group in the target compound improves aqueous solubility compared to methoxy or dimethoxy analogs (). However, its solubility is lower than simpler derivatives like 4-hydroxybenzoic acid due to the larger hydrophobic enone-aromatic system .
  • Acidity : The benzoic acid group (pKa ~4.2) ensures ionization at physiological pH, enhancing bioavailability compared to neutral esters (e.g., ) .

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